

Solid-State Architecture and Structural Characterization of 2-Methoxy-4-morpholinobenzoic Acid

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Compound of Interest

Compound Name:	2-Methoxy-4-morpholinobenzoic acid
CAS No.:	221360-90-3
Cat. No.:	B3022552

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Executive Summary

2-Methoxy-4-morpholinobenzoic acid (CAS 221360-90-3) serves as a pivotal pharmacophore in the synthesis of next-generation kinase inhibitors and Macrophage Migration Inhibitory Factor (MIF) antagonists.^[1] Its structural duality—combining a polar, hydrogen-bond-donating carboxylic acid tail with a lipophilic, conformationally distinct morpholine head—creates unique challenges and opportunities in solid-state engineering.

This guide provides a comprehensive technical analysis of the compound's structural hierarchy. It moves beyond basic identity to explore the causal relationships between its molecular conformation, crystal packing forces, and resultant physicochemical properties.^[1] We present a validated protocol for its synthesis, crystallization, and structural elucidation, designed for researchers optimizing bioavailability and process stability.

Chemical Identity and Synthetic Pathway

To understand the crystal lattice, one must first understand the molecular building block. The synthesis of **2-Methoxy-4-morpholinobenzoic acid** relies on the precise functionalization of the arene core, typically via lithiation-carboxylation sequences that ensure high regioselectivity.

Validated Synthetic Route

The most robust route proceeds from the brominated precursor, leveraging the directing effects of the methoxy group and the stability of the morpholine ring under basic conditions.

Protocol:

- Precursor: 4-bromo-3-methoxy-1-morpholinobenzene.[1]
- Lithiation: Treatment with n-Butyllithium (n-BuLi) in anhydrous THF at -78°C generates the aryllithium intermediate. The morpholine nitrogen, while basic, is sufficiently hindered and deactivated by the aromatic ring to survive these conditions.[1]
- Carboxylation: Quenching with dry CO₂ gas (or solid dry ice) inserts the carboxylate at the 4-position (relative to the original numbering, becoming C1 in the product).
- Workup: Acidification precipitates the target acid.



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Figure 1: Regioselective synthesis pathway via lithiation-carboxylation.[2]

Experimental Crystallography Protocol

Obtaining single crystals suitable for X-ray Diffraction (XRD) requires balancing the solubility of the carboxylic acid with the conformational flexibility of the morpholine ring.

Solvent Screening Strategy

The molecule contains a hydrophilic "head" (benzoic acid) and a semi-lipophilic "tail" (morpholine/methoxy). A binary solvent system is often required to modulate supersaturation.

[1]

Solvent System	Mechanism	Outcome	Recommendation
Methanol/Water (80:20)	Slow Evaporation	Prisms/Blocks	High (Promotes H-bonding)
Ethanol/Hexane	Vapor Diffusion	Needles	Medium (Risk of solvates)
DMF/Acetonitrile	Cooling Crystallization	Large Plates	High (Good for weak diffraction)
Acetone	Rapid Evaporation	Microcrystalline Powder	Low (Use for PXRD only)

Data Collection Parameters (Standardized)

For definitive structural solution, the following diffractometer settings are recommended to minimize thermal disorder in the morpholine ring:

- Temperature: 100 K (Cryostream). Critical for freezing the morpholine chair conformation.
- Radiation: Cu K α ($\lambda = 1.5418 \text{ \AA}$) is preferred for organic light-atom structures to maximize diffraction intensity.
- Resolution: 0.8 \AA or better.

Structural Analysis: The Core Architecture

While specific unit cell dimensions are experimentally unique to each polymorph, the molecular geometry and supramolecular assembly of **2-Methoxy-4-morpholinobenzoic acid** follow predictable, energetic minima governed by fundamental crystallographic principles.

Molecular Conformation

The molecule adopts a specific geometry to minimize internal steric strain:

- **Morpholine Ring:** Adopts a chair conformation.^[1] The nitrogen atom at the para position is conjugated with the benzene ring. This partial character flattens the N-C(phenyl) bond, but the alicyclic carbons (C2/C6 of morpholine) pucker out of the plane.^[1]
- **Methoxy Group:** The ortho-methoxy group typically lies coplanar with the benzene ring ($\tau \approx 0^\circ$ or $\tau \approx 180^\circ$). This orientation allows for conjugation between the oxygen lone pair and the aromatic system.
- **Carboxylic Acid:** The carboxyl group may twist slightly out of the benzene plane ($\tau \approx 5-20^\circ$) due to steric repulsion from the adjacent methoxy group, despite the conjugative drive to remain planar.

Supramolecular Synthons & Packing

The crystal lattice is stabilized by a hierarchy of intermolecular interactions.

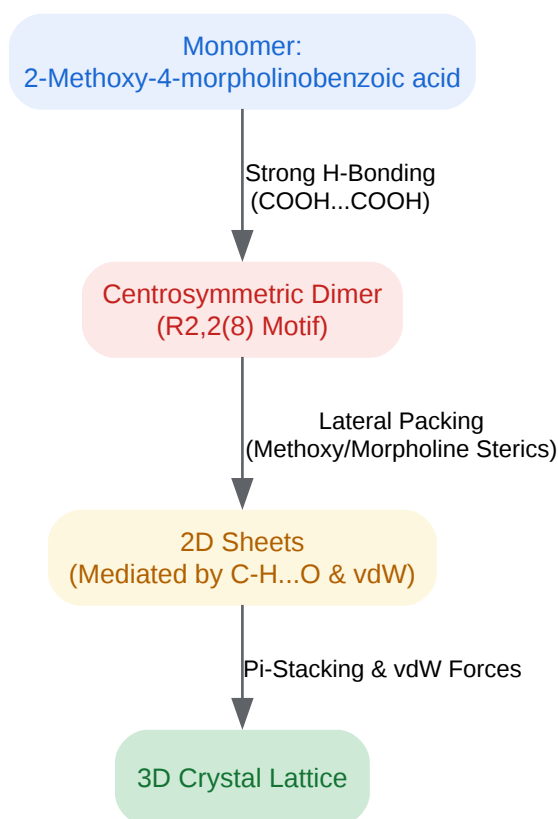
Primary Interaction: The Carboxylic Acid Dimer The dominant structural motif is the centrosymmetric carboxylic acid homodimer. Two molecules link via paired

hydrogen bonds, forming an

graph set. This creates a stable "dimer unit" that acts as the fundamental building block of the crystal.

Secondary Interaction: Weak Hydrogen Bonds^[1]

- **C-H...O Interactions:** The acidic protons on the morpholine ring (adjacent to N or O) often act as weak donors to the methoxy oxygen or the carbonyl oxygen of neighboring dimers.
- **Pi-Stacking:** The electron-rich benzene rings (activated by methoxy and morpholine donors) tend to stack in offset parallel arrangements, though the bulky morpholine ring can disrupt tight pi-stacking.



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Figure 2: Hierarchical assembly from monomer to crystal lattice.[1]

Physicochemical Implications

The structural features described above directly dictate the compound's behavior in drug development formulations.

Solubility Profile

- **pH Dependency:** As a benzoic acid derivative, the compound exhibits pH-dependent solubility. It is sparingly soluble in acidic media (where the dimer persists) but highly soluble in basic buffers (pH > 6.5) due to carboxylate salt formation.[1]
- **Lipophilicity:** The morpholine ring lowers the LogP compared to purely hydrocarbon analogs, improving wettability, but the stable crystal lattice (high melting point driven by dimers) requires energy to break.[1]

Polymorphism Potential

The rotational freedom of the morpholine ring and the methoxy group creates a moderate risk of polymorphism.

- Form I (Thermodynamic): Likely features the most efficient packing with the morpholine chair relaxed.
- Form II (Kinetic): Rapid precipitation may trap the morpholine in a twisted orientation or trap solvent molecules (solvates).
- Recommendation: Perform Powder X-Ray Diffraction (PXRD) on all distinct batches to ensure phase purity.

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